
5-(Bromomethyl)-2,3-dichloropyridine
Übersicht
Beschreibung
5-(Bromomethyl)-2,3-dichloropyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl and dichloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,3-dichloropyridine typically involves the bromomethylation of 2,3-dichloropyridine. One common method includes the reaction of 2,3-dichloropyridine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Bromomethyl)-2,3-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of 2,3-dichloropyridine.
Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Bromomethyl)-2,3-dichloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 5-(Bromomethyl)-2,3-dichloropyridine exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved vary based on the specific derivatives and their intended use .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloropyridine: Lacks the bromomethyl group and is less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2,3-dichloropyridine: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
5-(Bromomethyl)-2-chloropyridine: Similar but with only one chlorine substituent, affecting its chemical properties and reactivity.
Uniqueness: 5-(Bromomethyl)-2,3-dichloropyridine is unique due to the presence of both bromomethyl and dichloro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2,3-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMFRJFVXIEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)





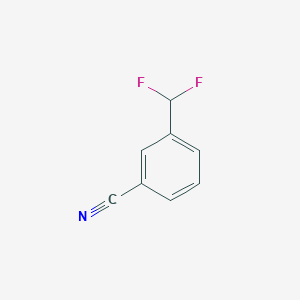
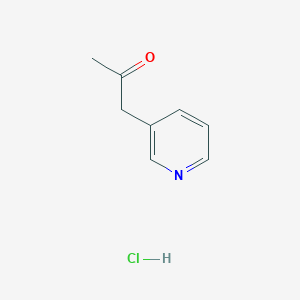
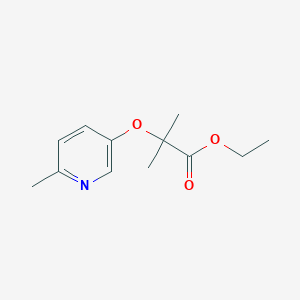

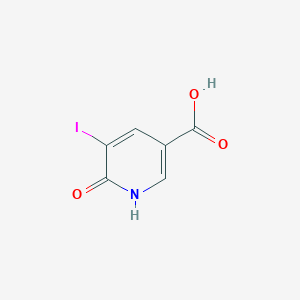
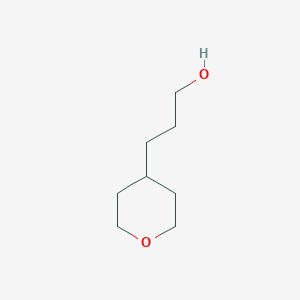
![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)
